5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
The compound contains several functional groups including a bromophenyl group, an oxadiazole ring, a thiophenyl group, and a pyrazolo[1,5-a]pyrazin-4-one moiety. These groups are common in many biologically active compounds and materials .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and pyrazolo[1,5-a]pyrazin-4-one moieties are heterocyclic rings containing nitrogen, which can participate in various chemical reactions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, and the oxadiazole ring could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure makes it an interesting candidate for drug development. Researchers have explored its potential as a scaffold for designing novel pharmaceuticals. Some specific applications include:
Anti-inflammatory Agents: The compound’s oxadiazole and pyrazole moieties may contribute to anti-inflammatory properties. Investigating its effects on inflammatory pathways could lead to the development of new drugs for conditions like rheumatoid arthritis or inflammatory bowel diseases .
Neuroprotective Agents: Molecular modeling studies suggest that this compound could act as a neuroprotective agent by inhibiting acetylcholinesterase (AChE). Such agents are relevant for neurological disorders like Parkinson’s disease .
Suzuki–Miyaura Coupling: This reaction allows the formation of carbon–carbon bonds. The compound’s boron-containing group can be used as a reagent in this process, enabling the synthesis of complex organic molecules .
Hydromethylation: The compound’s boronic ester functionality can undergo protodeboronation, leading to formal anti-Markovnikov alkene hydromethylation. This transformation has applications in organic synthesis .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN5O2S/c20-13-4-1-3-12(9-13)18-21-17(27-23-18)11-24-6-7-25-15(19(24)26)10-14(22-25)16-5-2-8-28-16/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEVKHCKCPFXMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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